molecular formula C10H22O B2464870 (2S)-2,5,5-Trimethylheptan-1-ol CAS No. 2248175-97-3

(2S)-2,5,5-Trimethylheptan-1-ol

Cat. No.: B2464870
CAS No.: 2248175-97-3
M. Wt: 158.285
InChI Key: XIFPTQIWXRIYDE-VIFPVBQESA-N
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Description

(2S)-2,5,5-Trimethylheptan-1-ol is an organic compound with the molecular formula C10H22O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,5,5-Trimethylheptan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2,5,5-Trimethylheptan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: (2S)-2,5,5-Trimethylheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can convert the alcohol into the corresponding alkane using reagents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products:

    Oxidation: (2S)-2,5,5-Trimethylheptan-2-one or (2S)-2,5,5-Trimethylheptanoic acid.

    Reduction: (2S)-2,5,5-Trimethylheptane.

    Substitution: (2S)-2,5,5-Trimethylheptyl chloride or bromide.

Scientific Research Applications

(2S)-2,5,5-Trimethylheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and stereochemistry.

    Medicine: Research into its potential as a precursor for pharmaceuticals and biologically active compounds is ongoing.

    Industry: It serves as an intermediate in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2,5,5-Trimethylheptan-1-ol depends on its specific application. In chemical reactions, its hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and selectivity of the compound. In biological systems, the compound’s chirality may affect its interaction with enzymes and receptors, leading to specific biochemical pathways and effects.

Comparison with Similar Compounds

    (2R)-2,5,5-Trimethylheptan-1-ol: The enantiomer of (2S)-2,5,5-Trimethylheptan-1-ol, differing only in the spatial arrangement of atoms.

    2,5,5-Trimethylhexan-1-ol: A similar compound with a shorter carbon chain.

    2,5,5-Trimethylheptan-2-ol: An isomer with the hydroxyl group on the second carbon.

Uniqueness: this compound is unique due to its specific stereochemistry, which can lead to different reactivity and interactions compared to its enantiomer and isomers. This makes it valuable in applications requiring precise control over molecular configuration and properties.

Properties

IUPAC Name

(2S)-2,5,5-trimethylheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-10(3,4)7-6-9(2)8-11/h9,11H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFPTQIWXRIYDE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)CC[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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